

# TC-S 7009 CAS number and molecular weight

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Compound of Interest			
Compound Name:	TC-S 7009		
Cat. No.:	B611263		Get Quote

## **In-Depth Technical Guide: TC-S 7009**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TC-S 7009**, a potent and selective inhibitor of the Hypoxia-Inducible Factor- $2\alpha$  (HIF- $2\alpha$ ). This document outlines its chemical properties, mechanism of action, and provides a conceptual framework for its experimental application.

## **Chemical and Physical Properties**

**TC-S 7009** is a small molecule inhibitor with well-defined chemical and physical characteristics crucial for its application in research and development.

Property	Value	Reference
CAS Number	1422955-31-4	[1][2][3][4][5]
Molecular Weight	308.65 g/mol	[1][2][3][4][5]
Molecular Formula	C12H6CIFN4O3	[2][3][5]

### Mechanism of Action: Selective HIF-2α Inhibition

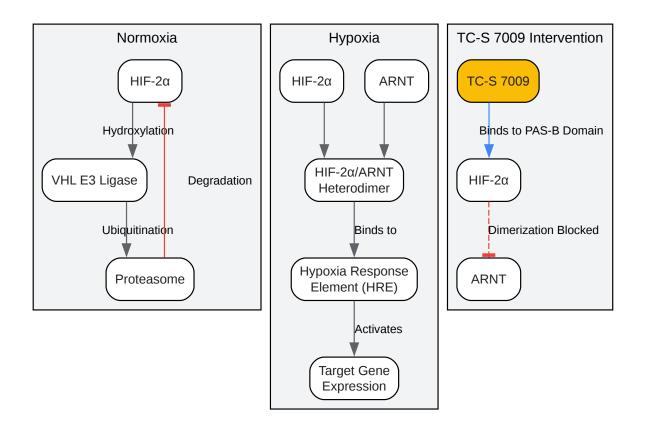
**TC-S 7009** functions as a high-affinity and selective inhibitor of HIF-2 $\alpha$ .[2][3][5] Its primary mechanism involves the disruption of the HIF-2 $\alpha$  signaling pathway, which plays a critical role



in cellular adaptation to hypoxic conditions and is implicated in various pathologies, including cancer.

The compound directly binds to the PAS-B domain of the HIF-2 $\alpha$  subunit.[2][3] This binding event sterically hinders the heterodimerization of HIF-2 $\alpha$  with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] The formation of the HIF-2 $\alpha$ /ARNT complex is a prerequisite for its transcriptional activity. By preventing this dimerization, **TC-S 7009** effectively blocks the binding of the HIF-2 $\alpha$  complex to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[1][5] Consequently, the expression of HIF-2 $\alpha$  target genes, which are involved in processes such as angiogenesis, erythropoiesis, and cell proliferation, is significantly attenuated.[1][2][3][5]

Notably, **TC-S 7009** exhibits significant selectivity for HIF- $2\alpha$  over HIF- $1\alpha$ , another key isoform in the HIF family.[1][2][3]



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Caption: Mechanism of **TC-S 7009** in the HIF- $2\alpha$  signaling pathway.

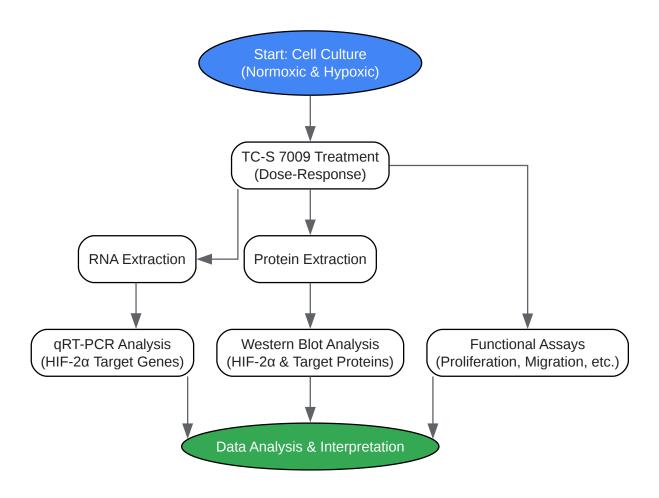
### **Experimental Protocols**

While specific, detailed experimental protocols are proprietary to the developing laboratories, a general workflow for evaluating the efficacy of **TC-S 7009** can be conceptualized. This workflow would typically involve cell-based assays and potentially in vivo studies.

Conceptual Experimental Workflow:

- Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on HIF-2α signaling) under both normoxic (21% O<sub>2</sub>) and hypoxic (e.g., 1% O<sub>2</sub>) conditions.
- Compound Treatment: Treat the cells with varying concentrations of TC-S 7009. A vehicle control (e.g., DMSO) should be included.
- Analysis of HIF-2α Target Gene Expression: Following treatment, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2α target genes (e.g., VEGF, EPO).
- Protein Level Analysis: Perform Western blotting to assess the protein levels of HIF-2α and its target genes.
- Functional Assays: Conduct functional assays to determine the effect of **TC-S 7009** on cellular processes regulated by HIF-2α, such as cell proliferation, migration, or tube formation assays for angiogenesis.





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Caption: Conceptual experimental workflow for evaluating **TC-S 7009** efficacy.

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